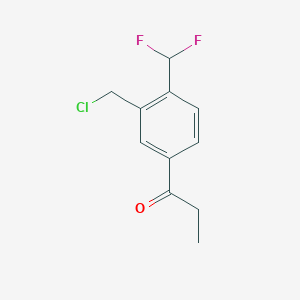

1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one

Beschreibung

1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone substituted with a phenyl ring containing chloromethyl (–CH₂Cl) and difluoromethyl (–CF₂H) groups at the 3- and 4-positions, respectively. This compound is of interest due to its structural complexity, which combines halogenated substituents that may influence its physicochemical and biological properties.

Such halogen-rich motifs are common in pharmaceuticals and agrochemicals, where they often improve bioavailability and metabolic resistance .

Eigenschaften

Molekularformel |

C11H11ClF2O |

|---|---|

Molekulargewicht |

232.65 g/mol |

IUPAC-Name |

1-[3-(chloromethyl)-4-(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11ClF2O/c1-2-10(15)7-3-4-9(11(13)14)8(5-7)6-12/h3-5,11H,2,6H2,1H3 |

InChI-Schlüssel |

DQSKGCDUCMTOQL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC(=C(C=C1)C(F)F)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chloromethylation of a difluoromethyl-substituted benzene derivative, followed by the introduction of the propanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or additional functional groups:

Key Observations:

- Halogenation Patterns : The target compound’s –CF₂H group may confer greater metabolic stability compared to –CF₃ (as in 8d) due to reduced electron-withdrawing effects .

- Ketone Position : Propan-1-one derivatives (e.g., 3m, 4g) exhibit distinct reactivity compared to propan-2-one isomers, as the carbonyl position affects conjugation and steric accessibility .

- Biological Activity : Compounds like 4g demonstrate that sulfonyl and thioether groups enhance COX-2 inhibition, suggesting that the target molecule’s –CH₂Cl and –CF₂H groups could be optimized for similar therapeutic roles .

Spectroscopic and Analytical Data

Biologische Aktivität

1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

- Molecular Formula : C11H11ClF2O

- Molecular Weight : 232.65 g/mol

- CAS Number : 1804260-52-3

The compound features a chloromethyl group and a difluoromethyl group attached to a phenyl ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one is hypothesized to involve several mechanisms:

1. Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting oxidative stress responses and cell signaling processes.

2. Interaction with Receptors

- It may modulate the activity of cellular receptors, influencing various physiological responses.

3. Metabolic Activation

- Similar compounds have shown that metabolic activation can lead to the formation of reactive intermediates, which may exert cytotoxic effects on cancer cells .

Biological Activity

Research indicates that 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, making it a candidate for further investigation in infectious disease applications.

- Anticancer Effects : The compound has been evaluated for its potential anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer activity against breast cancer cell lines, showing significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Focused on enzyme inhibition assays, revealing that the compound effectively inhibits CYP450 enzymes, which are crucial for drug metabolism. |

| Study 3 | Explored the antimicrobial properties against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL. |

Safety and Toxicology

The safety profile of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one is currently under evaluation. According to material safety data sheets (MSDS), precautions should be taken to avoid skin and eye contact due to potential irritant effects . Further toxicological assessments are necessary to establish comprehensive safety guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.